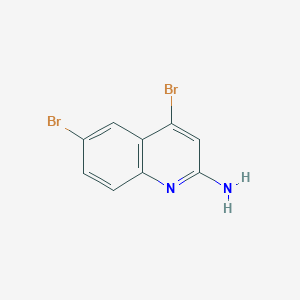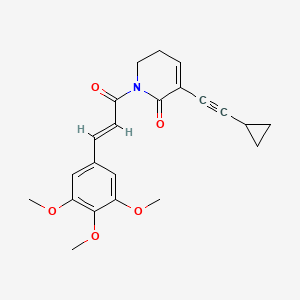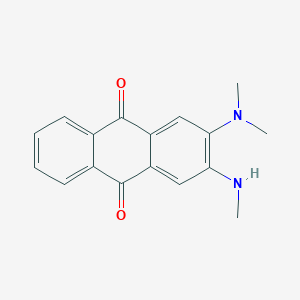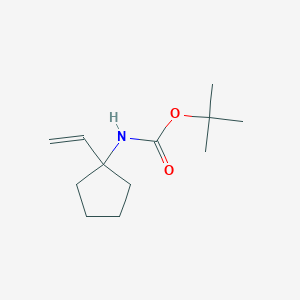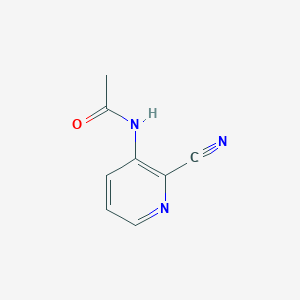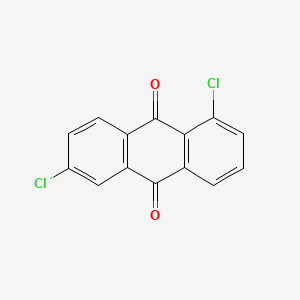
1,6-Dichloroanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dichloroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two chlorine atoms at the 1 and 6 positions and two ketone groups at the 9 and 10 positions of the anthracene ring. It is known for its unique photophysical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,6-Dichloroanthracene-9,10-dione can be synthesized through several methods. One common approach involves the chlorination of anthracene-9,10-dione. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 1 and 6 positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,6-Dichloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atoms under basic conditions.
Major Products Formed:
Oxidation: Products may include anthraquinone derivatives.
Reduction: Products include anthracene-9,10-diol derivatives.
Substitution: Various substituted anthracene derivatives are formed depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,6-Dichloroanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in photophysical studies.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and organic semiconductors due to its stable photophysical properties.
Wirkmechanismus
The mechanism of action of 1,6-Dichloroanthracene-9,10-dione involves its interaction with molecular targets through its reactive chlorine atoms and ketone groups. These functional groups enable the compound to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and molecular targets depend on the specific application and the derivatives used.
Vergleich Mit ähnlichen Verbindungen
1,5-Dichloroanthracene-9,10-dione: Similar in structure but with chlorine atoms at the 1 and 5 positions.
1,8-Dichloroanthracene-9,10-dione: Chlorine atoms are at the 1 and 8 positions.
2,6-Dichloroanthracene-9,10-dione: Chlorine atoms are at the 2 and 6 positions.
Uniqueness: 1,6-Dichloroanthracene-9,10-dione is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and photophysical properties. This positioning allows for selective reactions that are not possible with other isomers, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
727-51-5 |
|---|---|
Molekularformel |
C14H6Cl2O2 |
Molekulargewicht |
277.1 g/mol |
IUPAC-Name |
1,6-dichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Cl2O2/c15-7-4-5-8-10(6-7)13(17)9-2-1-3-11(16)12(9)14(8)18/h1-6H |
InChI-Schlüssel |
GYCAKIYVWNSQFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


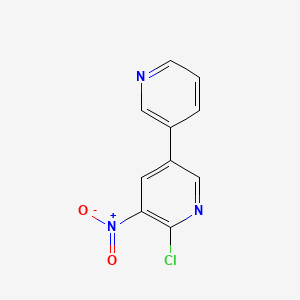
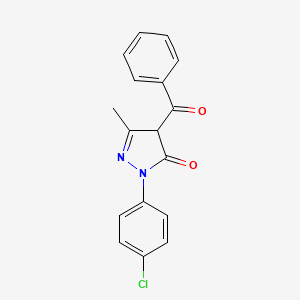

![[3-(1-Aminoethyl)phenyl]boronic acid](/img/structure/B15250522.png)


